1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and phenoxy and methoxy substituents
Scientific Research Applications
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
- N-(2,4-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-3-19-7-9-22(10-8-19)33-25-16-24(28-18-29-25)30-13-11-21(12-14-30)26(31)27-17-20-5-4-6-23(15-20)32-2/h4-10,15-16,18,21H,3,11-14,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKYJOYBKRZVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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